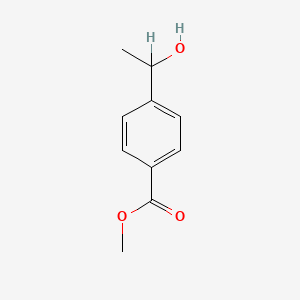

Methyl 4-(1-hydroxyethyl)benzoate

概述

描述

Methyl 4-(1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a hydroxyethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4-(1-hydroxyethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(1-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. Another method includes the reduction of methyl 4-acetylbenzoate using a reducing agent such as sodium borohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration .

化学反应分析

Types of Reactions: Methyl 4-(1-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-carboxybenzoic acid methyl ester.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are typical.

Major Products Formed:

Oxidation: 4-carboxybenzoic acid methyl ester.

Reduction: 4-(1-hydroxyethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Methyl 4-(1-hydroxyethyl)benzoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

作用机制

The mechanism of action of methyl 4-(1-hydroxyethyl)benzoate involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways .

相似化合物的比较

Methyl 4-hydroxybenzoate: Lacks the hydroxyethyl group, making it less versatile in certain synthetic applications.

Ethyl 4-(1-hydroxyethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

4-(1-hydroxyethyl)benzoic acid: The free acid form, which is more reactive in esterification reactions

Uniqueness: Methyl 4-(1-hydroxyethyl)benzoate is unique due to its combination of a hydroxyethyl group and a methyl ester group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .

生物活性

Methyl 4-(1-hydroxyethyl)benzoate, also referred to as methyl 4-[(1S)-1-hydroxyethyl]benzoate, is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth overview of its biological activity, mechanisms of action, comparative analyses with related compounds, and relevant case studies.

- Chemical Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.203 g/mol

- CAS Number : 79322-76-2

- Appearance : Clear colorless to yellow viscous liquid

- Boiling Point : 148–152 °C (1 mmHg)

- Flash Point : >93 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the hydroxyethyl group facilitates hydrogen bonding and hydrophobic interactions, influencing the activity of proteins and enzymes involved in various cellular pathways, particularly those related to inflammation and metabolic regulation.

Key Mechanisms:

- Hydrogen Bonding : The hydroxy group enhances interactions with target proteins.

- Cellular Pathways : Involvement in pathways related to inflammation and metabolic regulation.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study determined the minimum inhibitory concentration (MIC) values, revealing effectiveness comparable to traditional antibiotics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are linked to its interaction with inflammatory mediators and signaling pathways. It has shown potential in modulating inflammatory responses in various cellular models.

Cytotoxicity Assessments

In vitro cytotoxicity tests indicate that this compound has a moderate cytotoxic effect at higher concentrations. Conversely, at lower concentrations, it appears to promote cell proliferation, suggesting a dual role that depends on dosage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-hydroxybenzoate | Lacks the hydroxyethyl group | Antimicrobial properties |

| Ethyl 4-(1-hydroxyethyl)benzoate | Ethyl ester instead of methyl | Similar but less potent |

| Methyl 4-[(1R)-1-hydroxyethyl]benzoate | Stereoisomer with different spatial arrangement | Varies in interaction with enzymes |

This table illustrates how structural variations impact biological activity and interaction profiles.

Study on Antimicrobial Activity

A peer-reviewed study investigated the antimicrobial properties of this compound against various bacterial strains. The findings indicated that the compound exhibited significant antibacterial activity, especially against Gram-positive bacteria, with MIC values demonstrating its potential as an alternative to conventional antibiotics.

Enzymatic Interaction Studies

Further research focused on the enzymatic interactions of this compound revealed its potential as a substrate for specific enzymes involved in metabolic pathways. These studies indicated that this compound could inhibit certain enzymatic activities, suggesting its role as a therapeutic agent in metabolic disorders.

属性

IUPAC Name |

methyl 4-(1-hydroxyethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXLTAULVFFCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。